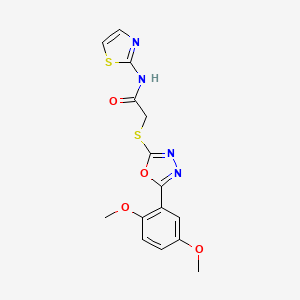

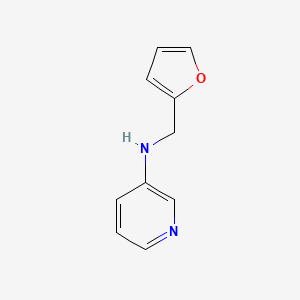

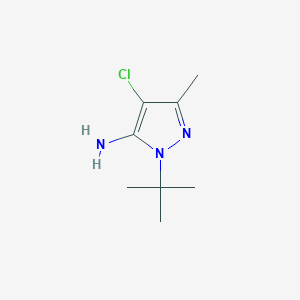

![molecular formula C7H12N2O3 B2598232 2-[(Pyrrolidine-1-carbonyl)amino]acetic acid CAS No. 501652-98-8](/img/structure/B2598232.png)

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(Pyrrolidine-1-carbonyl)amino]acetic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by the physicochemical parameters of the pyrrolidine ring . The pyrrolidine ring allows a greater chance of generating structural diversity .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Medicinal chemists widely use it due to several key features:

- Three-Dimensional Coverage : The non-planarity of the ring (referred to as “pseudorotation”) enhances 3D coverage .

Inhibitors and Enzyme Modulation

Pyrrolidine-2,5-dione derivatives have been evaluated as inhibitors for various enzymes. For instance:

- Carbonic Anhydrase (CA) Inhibition : Researchers have prepared 3-chloro-1-aryl pyrrolidine-2,5-diones and assessed their inhibitory activity against human CA isoenzymes (hCA I and hCA II) involved in diseases like retinal disorders .

Organocatalysis and Synthesis

The pyrrolidine ring appears in diverse synthetic strategies:

- N-Heterocyclic Carbene Catalysis : It has been used in the synthesis of 1,2,4-trisubstituted pyrroles, which could be relevant for precursor synthesis in drug development .

- Asymmetric Synthesis : Catalysts derived from pyrrolidine-1-carboxylate have been employed in the synthesis of various compounds .

Anti-Inflammatory and Analgesic Activities

Specific pyrrolidine derivatives exhibit promising biological effects:

- Example 2 : (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide Both compounds demonstrated anti-inflammatory and analgesic activities .

Retinoic Acid-Related Orphan Receptor (RORγt) Modulation

Replacing non-stereochemical groups with stereochemical ones improved the activity of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of RORγt, implicated in autoimmune diseases .

Atorvastatin Precursor Synthesis

Recent approaches highlight the use of pyrrolidine-based structures in synthesizing precursors for drugs like atorvastatin .

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives are known to interact with various biological targets. For instance, some pyrrolidine derivatives are known to inhibit enzymes like reverse transcriptase in the case of the human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Mode of Action

The mode of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, some pyrrolidine derivatives can inhibit the activity of certain enzymes, thereby affecting the biochemical processes that these enzymes are involved in .

Biochemical Pathways

Pyrrolidine derivatives can affect various biochemical pathways. For instance, some pyrrolidine derivatives are known to inhibit enzymes involved in the replication of viruses, thereby affecting the viral life cycle .

Pharmacokinetics

The pharmacokinetic properties of pyrrolidine derivatives can vary depending on the specific compound. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all influence its pharmacokinetic properties .

Result of Action

The result of the action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, inhibition of certain enzymes by pyrrolidine derivatives can result in the disruption of the normal functioning of cells or organisms .

Action Environment

The action of pyrrolidine derivatives can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of these compounds and their ability to interact with their targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(pyrrolidine-1-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-6(11)5-8-7(12)9-3-1-2-4-9/h1-5H2,(H,8,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFADMITQSJCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

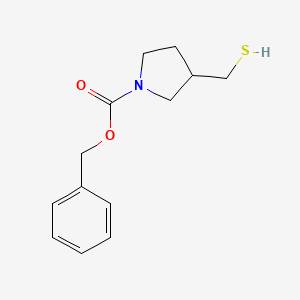

![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)

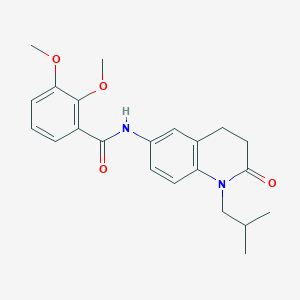

![Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2598158.png)

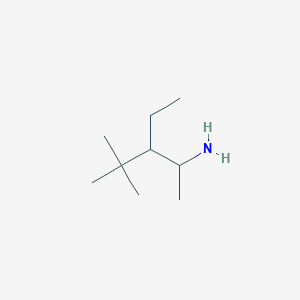

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2598161.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)